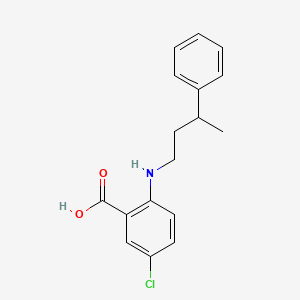![molecular formula C15H24N2O B7570575 1-[1-[(4-Methoxyphenyl)methyl]piperidin-4-yl]ethanamine](/img/structure/B7570575.png)
1-[1-[(4-Methoxyphenyl)methyl]piperidin-4-yl]ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-[(4-Methoxyphenyl)methyl]piperidin-4-yl]ethanamine, also known as MPEP, is a compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, and addiction. In
Mécanisme D'action
1-[1-[(4-Methoxyphenyl)methyl]piperidin-4-yl]ethanamine acts as a selective antagonist of the mGluR5 subtype, which is involved in the regulation of synaptic plasticity and neuronal excitability. By blocking the activity of mGluR5, 1-[1-[(4-Methoxyphenyl)methyl]piperidin-4-yl]ethanamine modulates the release of neurotransmitters such as glutamate and GABA, which are involved in the regulation of mood, anxiety, and addiction.
Biochemical and Physiological Effects:
1-[1-[(4-Methoxyphenyl)methyl]piperidin-4-yl]ethanamine has been shown to modulate the activity of mGluR5 in various brain regions, including the amygdala, hippocampus, and prefrontal cortex. By modulating the activity of these brain regions, 1-[1-[(4-Methoxyphenyl)methyl]piperidin-4-yl]ethanamine has been shown to have anxiolytic, antidepressant, and anti-addictive effects in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-[1-[(4-Methoxyphenyl)methyl]piperidin-4-yl]ethanamine in lab experiments is its selectivity for the mGluR5 subtype. This allows researchers to specifically target this receptor subtype without affecting other receptors. However, one of the limitations of using 1-[1-[(4-Methoxyphenyl)methyl]piperidin-4-yl]ethanamine in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 1-[1-[(4-Methoxyphenyl)methyl]piperidin-4-yl]ethanamine. One potential direction is to explore its potential therapeutic applications in other neurological disorders, such as schizophrenia and Alzheimer's disease. Another potential direction is to develop more potent and selective mGluR5 antagonists that can be used in clinical trials. Additionally, researchers can explore the potential of combination therapy with 1-[1-[(4-Methoxyphenyl)methyl]piperidin-4-yl]ethanamine and other drugs to enhance its therapeutic effects.
Méthodes De Synthèse
1-[1-[(4-Methoxyphenyl)methyl]piperidin-4-yl]ethanamine can be synthesized using a multi-step reaction sequence starting from 4-methoxybenzyl chloride and piperidine. The synthesis involves the conversion of 4-methoxybenzyl chloride to 4-methoxybenzyl alcohol, which is then reacted with piperidine to form the corresponding piperidine derivative. This derivative is then treated with ethyl bromoacetate to form the final product, 1-[1-[(4-Methoxyphenyl)methyl]piperidin-4-yl]ethanamine.
Applications De Recherche Scientifique
1-[1-[(4-Methoxyphenyl)methyl]piperidin-4-yl]ethanamine has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, and addiction. It has been shown to modulate the activity of metabotropic glutamate receptors (mGluRs), which are involved in the regulation of synaptic plasticity and neuronal excitability. 1-[1-[(4-Methoxyphenyl)methyl]piperidin-4-yl]ethanamine acts as a selective antagonist of the mGluR5 subtype, which has been implicated in the pathophysiology of various neurological disorders.
Propriétés
IUPAC Name |
1-[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-12(16)14-7-9-17(10-8-14)11-13-3-5-15(18-2)6-4-13/h3-6,12,14H,7-11,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZHVVLUWPTVSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)CC2=CC=C(C=C2)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Diethylsulfamoylamino)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B7570503.png)

![1-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]ethanamine](/img/structure/B7570509.png)
![4-[[4-(1-Aminoethyl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7570511.png)
![1-[1-(3-Chloropyridin-2-yl)piperidin-4-yl]ethanamine](/img/structure/B7570515.png)


![[4-(1-Aminoethyl)piperidin-1-yl]-phenylmethanone](/img/structure/B7570534.png)
![1-[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]ethanamine](/img/structure/B7570542.png)
![[4-(1-Aminoethyl)piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B7570568.png)
![4-[[2-(Cyclohexen-1-yl)acetyl]amino]-3-methylbenzoic acid](/img/structure/B7570585.png)


